3,3-Diphenyl-N-dimethylpropylamine
Overview
Description
“3,3-Diphenyl-N-dimethylpropylamine” is a chemical compound with the molecular formula C17H21N . It is a form of diphenylpropylamine and is commonly conjugated to another agent, creating a “bifunctional” molecule . These agents are often used to treat cardiovascular disease (CVD) .
Synthesis Analysis
During World War II, chemists discovered that certain derivatives of 3,3-diphenyl-N,N-dimethylpropylamine had analgesic properties . A preparation method for N-methyl-3,3-diphenylpropylamine involves using cinnamonitrile and benzene as raw materials, conducting Friedel-Crafts alkylation to prepare 3,3-diphenylpropionitrile, conducting catalytic hydrogenation to convert the 3,3-diphenylpropionitrile into 3,3-diphenylpropylamine, then reacting with aldehyde to prepare Schiff base, conducting methylation to obtain methyl quaternary ammonium salt, and finally hydrolyzing to obtain N-methyl-3,3-diphenylpropylamine .
Molecular Structure Analysis
The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
This compound is a liquid that appears colorless to yellowish . It has a melting point of -78°C, a boiling point range of 128 - 131°C at 27 hPa, and a flash point of 98°C . The density is 0.8410 g/mL .
Scientific Research Applications
Analgesic Properties : Certain derivatives of 3,3-Diphenyl-N,N-dimethylpropylamine, such as methadone, have been identified for their analgesic properties. This was a significant discovery during World War II, leading to the development of a novel class of analgesics (Casy & Parfitt, 1986).
Potential Antidepressant : N,N-Dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, a compound related to 3,3-Diphenyl-N-dimethylpropylamine, has been identified as a potential antidepressant with reduced side effects. Its efficacy in standard antidepressant assays in animals was comparable to imipramine (Bailey et al., 1985).
Hole Transport Material in Photoelectric Devices : Synthesis of compounds like 3,5-dimethyldiphenylamine, related to this compound, has been explored for use as hole transport material in photoelectric devices. These compounds have shown promising photoelectric performance (Li Xiang-gao, 2007).
Anticonvulsant Activity : Derivatives of 3,3-diphenyl-2-pyrrolidone, related to this compound, have been synthesized and screened for anticonvulsant activity. These derivatives were effective in protecting mice against seizures induced by maximal electroshock (Brine & Boldt, 1983).
Anticancer Activity : Research on rhenium(I) complexes, which include derivatives of diphenylamines, has shown that these compounds have significant anticancer properties. They exhibit growth inhibitory effects in cancer cells, suggesting their potential as anticancer agents (Knopf et al., 2017).
Environmental Impact Studies : Diphenylamine and its derivatives, including those related to this compound, have been studied for their environmental impact. They are used in various industries, and their potential environmental hazards have been a subject of investigation (Drzyzga, 2003).
Safety and Hazards
3,3-Diphenyl-N-dimethylpropylamine is harmful if swallowed and toxic in contact with skin . It causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and using this product only in a well-ventilated area .
properties
IUPAC Name |
N,N-dimethyl-3,3-diphenylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N/c1-18(2)14-13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDCGYWZEFIUHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196845 | |
Record name | 3,3-Diphenyl-N-dimethylpropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4646-55-3 | |
Record name | 3,3-Diphenyl-N-dimethylpropylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004646553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3-Diphenyl-N-dimethylpropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-DIPHENYL-N-DIMETHYLPROPYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FCJ7Q4D8PL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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